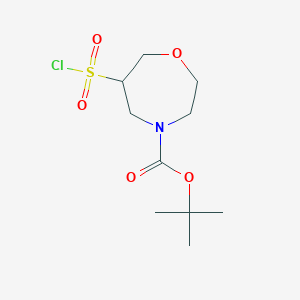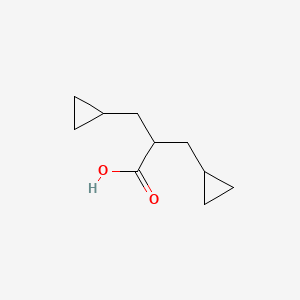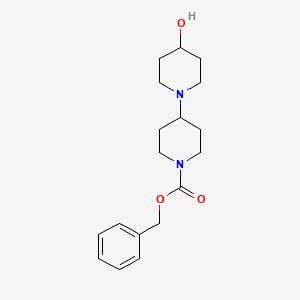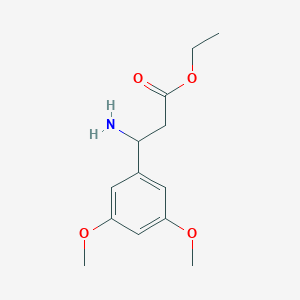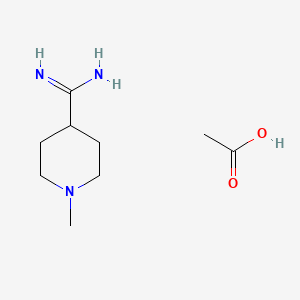
1-Methylpiperidine-4-carboximidamide, acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylpiperidine-4-carboximidamide, acetic acid is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five methylene bridges and one amine bridge. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylpiperidine-4-carboximidamide, acetic acid typically involves the reaction of piperidine derivatives with acetic acid under controlled conditions. The process may include steps such as hydrogenation, reduction, and substitution reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high-quality output. The use of catalysts, temperature control, and pressure regulation are critical factors in optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methylpiperidine-4-carboximidamide, acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced compounds.
Substitution: Replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or oxidizing agents for oxidation, and halogens or alkylating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions may result in various substituted piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Methylpiperidine-4-carboximidamide, acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Methylpiperidine-4-carboximidamide, acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A basic structure similar to 1-Methylpiperidine-4-carboximidamide, acetic acid but without the carboximidamide and acetic acid groups.
Pyridine: Another six-membered ring compound with a nitrogen atom, but with different chemical properties and applications.
Piperazine: Contains two nitrogen atoms in the ring, offering different reactivity and uses.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of piperidine, carboximidamide, and acetic acid moieties makes it a versatile compound with diverse applications in various fields .
Eigenschaften
Molekularformel |
C9H19N3O2 |
|---|---|
Molekulargewicht |
201.27 g/mol |
IUPAC-Name |
acetic acid;1-methylpiperidine-4-carboximidamide |
InChI |
InChI=1S/C7H15N3.C2H4O2/c1-10-4-2-6(3-5-10)7(8)9;1-2(3)4/h6H,2-5H2,1H3,(H3,8,9);1H3,(H,3,4) |
InChI-Schlüssel |
VQNGRNWJOTYWKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CN1CCC(CC1)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


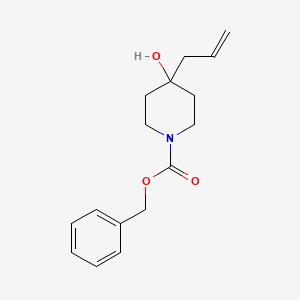
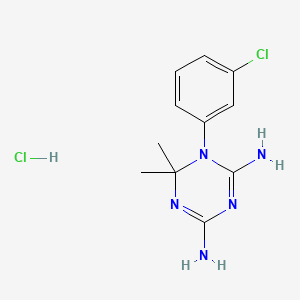
![{2-Methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl}methanol](/img/structure/B13500243.png)
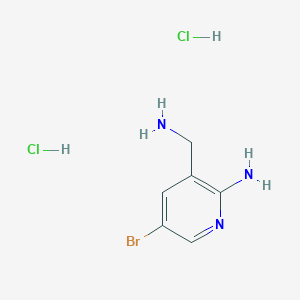
![2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride](/img/structure/B13500257.png)
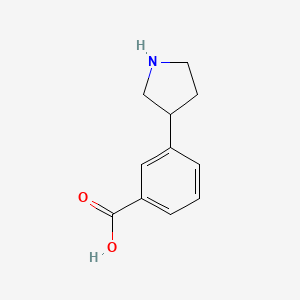
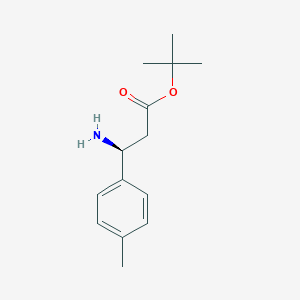
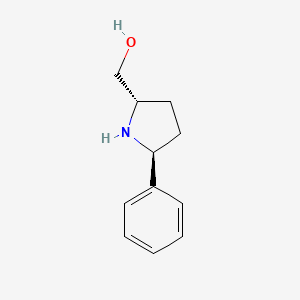
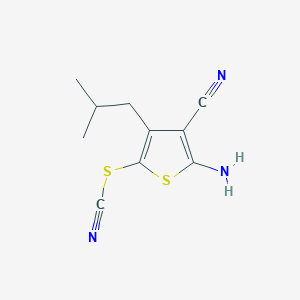
![3-Carbamoyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13500305.png)
